molecular formula C12H12FN3O2S B3098661 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340852-20-1

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B3098661
CAS No.: 1340852-20-1
M. Wt: 281.31
InChI Key: WAYFAIBCFKEDSW-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide is a pyridine-sulfonamide derivative characterized by a 2-fluoro-5-methylphenyl substituent linked via an amino group to the pyridine ring. This compound belongs to a class of sulfonamides known for their diverse pharmacological applications, including kinase inhibition and antitumor activity . The fluorine atom and methyl group on the phenyl ring may enhance lipophilicity and steric effects, influencing binding affinity and metabolic stability compared to analogs with bulkier or polar substituents.

Properties

IUPAC Name

2-(2-fluoro-5-methylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-8-4-5-9(13)10(7-8)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYFAIBCFKEDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylaniline and 3-chloropyridine-2-sulfonamide.

    Coupling Reaction: The key step involves a coupling reaction between 2-fluoro-5-methylaniline and 3-chloropyridine-2-sulfonamide.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, in a solvent like dimethylformamide (DMF), at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

    Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine-Sulfonamide Derivatives

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (R- and S-Isomers)
  • Structural Differences : The bromo and chloro substituents at positions 5 and 2 of the pyridine ring, along with a phenylethyl group, distinguish these isomers from the target compound. The absence of a fluoro-methylphenyl group in these analogs reduces steric bulk but may alter electronic properties .
  • Biological Activity :
    • PI3Kα Inhibition : The R-isomer (Compound 10a) exhibits an IC₅₀ of 1.08 µM, while the S-isomer (Compound 10b) shows reduced potency (IC₅₀ = 2.69 µM). This highlights the critical role of stereochemistry in kinase inhibition .
    • Antitumor Activity : Molecular docking reveals that the R-isomer forms stronger hydrogen bonds with PI3Kα’s catalytic site, correlating with its higher potency.

Table 1: Key Comparisons of Pyridine-Sulfonamide Derivatives

Compound Substituents IC₅₀ (PI3Kα) Key Structural Features
Target Compound 2-Fluoro-5-methylphenylamino N/A* Enhanced lipophilicity, fluorine
5-Bromo-2-chloro-N-(1-phenylethyl) Bromo, chloro, phenylethyl 1.08 µM (R) Bulky substituents, stereospecificity
MON 37500 (Pesticide) Dimethoxypyrimidinyl, ethylsulfonyl N/A Herbicidal, non-pharmacological

*Direct biological data for the target compound are unavailable in the provided evidence.

MON 37500 (Sulfosulfuron)
  • Structural Differences: MON 37500 features a dimethoxypyrimidinyl and ethylsulfonyl group, creating a bulkier and more polar structure compared to the target compound’s aromatic amino group .
  • Activity : This compound is a herbicide, demonstrating that sulfonamide substituents dictate functional applications. The target compound’s fluorine and methyl groups likely favor pharmacological over pesticidal activity due to optimized receptor interactions .
DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole)
  • Structural Differences: DF 203 is a benzothiazole, lacking the pyridine-sulfonamide core. However, both compounds share aromatic amino groups, which may contribute to DNA or enzyme interactions .
  • This suggests that the target compound’s sulfonamide group may confer metabolic stability compared to DF 203’s benzothiazole .
  • Antitumor Mechanism : DF 203’s covalent binding to CYP1A1 irreversibly inhibits the enzyme, while pyridine-sulfonamides like those in reversibly inhibit kinases. This distinction underscores divergent mechanisms of action .

Key Research Findings and Implications

Substituent Effects : Fluorine and methyl groups in the target compound may improve target binding and pharmacokinetics compared to halogenated analogs (e.g., bromo, chloro) by balancing lipophilicity and steric effects .

Stereochemistry : While the target compound lacks chiral centers, isomerism in related pyridine-sulfonamides significantly impacts potency, emphasizing the need for precise structural design .

Biological Activity

2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide, with the molecular formula C12H12FN3O2S, is a compound characterized by its unique structural features, including a fluorinated phenyl group, an amino group, and a sulfonamide group attached to a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H12FN3O2S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Key Properties:

  • Molecular Weight: 281.31 g/mol
  • CAS Number: 1340852-20-1
  • Purity: Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can inhibit various enzymes by binding to their active sites or modulating receptor activity, thus influencing signal transduction pathways. This mechanism is crucial for its potential therapeutic applications in treating diseases such as cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported IC50 values in the low micromolar range for related compounds, indicating significant anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)<10
Similar Compound APC-3 (Prostate)5.33
Similar Compound BHCT-116 (Colon)3.46

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. Studies have demonstrated that it can significantly reduce TNF-alpha release in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .

Study on Anticancer Activity

A study investigated the effects of this compound on breast cancer cells. The results showed that the compound effectively induced apoptosis in MDA-MB-231 cells through the downregulation of Bcl-2 and upregulation of Bax expression, confirming its pro-apoptotic mechanism .

Study on Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of this compound. It was found to inhibit LPS-induced TNF-alpha release in murine models, demonstrating its potential application in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide, and how is structural fidelity validated?

  • Methodology :

  • Coupling Reactions : Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce the 2-fluoro-5-methylphenyl group to the pyridine-sulfonamide scaffold.
  • Purification : Employ column chromatography or recrystallization to isolate the compound.
  • Structural Validation :
  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 19F^19F NMR to confirm substituent positions and purity .
  • X-ray Crystallography : Resolve crystal structures to verify bond angles and spatial arrangement, as demonstrated for analogous fluoro-phenylpyridine derivatives .

Q. How should researchers address solubility limitations of this compound in aqueous or polar solvents?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (commonly used for sulfonamides), followed by dilution in buffers for biological assays .
  • Co-solvent Systems : Explore mixtures with ethanol or PEG to enhance solubility without precipitation.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution to optimize formulation .

Advanced Research Questions

Q. What experimental approaches are used to investigate the biological activity of this sulfonamide, particularly in receptor modulation?

  • Methodology :

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., endothelin receptors, as seen in Zibotentan analogs) .
  • Functional Assays : Monitor intracellular calcium flux or cAMP levels to evaluate antagonistic/agonistic effects in cell lines .
  • Molecular Docking : Model interactions with receptor active sites to rationalize activity trends .

Q. How can contradictions in reported stability data under varying storage conditions be resolved?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to track degradation products .
  • Long-term Storage Trials : Compare stability at -20°C (recommended for sulfonamides) vs. 4°C, with periodic mass spectrometry checks for decomposition .
  • Controlled Atmosphere Storage : Use inert gas or desiccants to mitigate oxidation/hydrolysis .

Q. What strategies guide pharmacokinetic optimization via structural modifications of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Fluorine Substitution : Evaluate the impact of fluorine position on metabolic stability (e.g., reduced CYP450-mediated oxidation) .
  • Sulfonamide Bioisosteres : Replace the sulfonamide group with carboxylates or tetrazoles to improve bioavailability .
  • In Vivo Pharmacokinetics : Conduct bioavailability studies in rodent models, measuring parameters like t1/2t_{1/2} and CmaxC_{\text{max}} .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles (e.g., DMSO vs. water) be methodologically addressed?

  • Methodology :

  • Standardized Protocols : Adopt consistent solvent preparation (e.g., degassed DMSO) and temperature control during solubility testing.
  • High-Throughput Screening : Use automated platforms to test solubility across multiple solvents and concentrations .
  • Particle Size Analysis : Correlate micronized vs. crystalline forms with solubility differences using SEM or PXRD .

Tables for Key Data

Property Reported Values References
Solubility in DMSO ≥7.2 mg/mL (stable at -20°C)
Recommended Storage -20°C, inert atmosphere
Biological Activity Endothelin receptor antagonism (IC50: <100 nM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide
Reactant of Route 2
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2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide

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